2-Azaadamantan-5-ol

Description

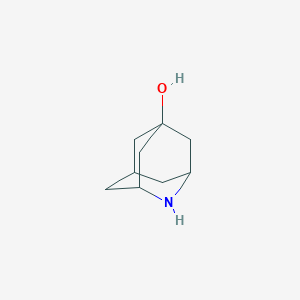

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-azatricyclo[3.3.1.13,7]decan-5-ol |

InChI |

InChI=1S/C9H15NO/c11-9-3-6-1-7(4-9)10-8(2-6)5-9/h6-8,10-11H,1-5H2 |

InChI Key |

XTXXBXYRWAIAFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(C2)(CC1N3)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azaadamantan 5 Ol and Its Derivatives

Historical and Contemporary Approaches to the 2-Azaadamantane (B3153908) Core

The synthesis of the azaadamantane core, a nitrogen-containing analog of adamantane (B196018), presents unique challenges compared to its all-carbon counterpart. nih.govsemanticscholar.org Several approaches have been developed to construct this rigid, cage-like structure.

Intramolecular cyclization reactions are key steps in many syntheses of the azaadamantane core, where a single molecule undergoes a reaction to form a ring structure, ultimately leading to the cage architecture. Some approaches involve the self-assembly of simpler precursors into the azaadamantane framework. For instance, the synthesis of 1,3-diazaadamantanes can be achieved through the condensation of ketones with hexamethylenetetramine (urotropine) via a series of Mannich reactions. semanticscholar.org This method allows for the construction of diazaadamantanes with various substituents. semanticscholar.org While this specific example pertains to diazaadamantanes, intramolecular cyclizations are broadly applied in forming the azaadamantane system. Another strategy involves the intramolecular cyclotrimerization of C=N bonds in suitable precursors, such as trisimines or hydrazones, to construct tetraazaadamantane derivatives. beilstein-journals.orgbeilstein-journals.orgnih.gov

Synthesizing the azaadamantane core often requires multistep sequences starting from simpler acyclic or bicyclic molecules. beilstein-journals.orgbeilstein-journals.org For example, 2-azaadamantan-6-one and its derivatives have been synthesized from bicyclic precursors like 9-oxo-endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid or endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. researchgate.netresearchgate.netacs.orgacs.org These syntheses typically involve a series of reactions to build up the cage structure step by step from a pre-existing bicyclic scaffold. The preparation of substituted adamantanes from acyclic precursors can be challenging and often necessitates multistep routes. beilstein-journals.orgbeilstein-journals.orgnih.gov

The Curtius rearrangement is a valuable tool in organic synthesis for converting carboxylic acids into isocyanates, which can then be transformed into amines or carbamates. nih.gov This rearrangement, followed by intramolecular cyclization, has been employed in the synthesis of azaadamantanes. For instance, a key step in the synthesis of 2-azaadamantan-6-one and 2-azaadamantan-4-one derivatives involved Curtius rearrangements to form benzyl (B1604629) carbamates, followed by spontaneous intramolecular attack of the carbamate (B1207046) nitrogen on transient intermediates (like bromonium ions or epoxides) to effect ring closure to azaadamantane intermediates. researchgate.netresearchgate.netacs.orgacs.org This strategy highlights the utility of the Curtius rearrangement in generating a nitrogen handle that can participate in intramolecular cyclization to form the azaadamantane cage.

Reductive amination is a common method for synthesizing amines by reacting a carbonyl compound with an amine, followed by reduction of the resulting imine or iminium ion. organicchemistrytutor.commasterorganicchemistry.com This reaction pathway can be used for ring closure in the construction of cyclic amines, including azaadamantanes. organicchemistrytutor.comresearchgate.net A synthesis of an N-benzyl derivative of 2-azaadamantan-6-one utilized a reductive amination as a key step to form the azaadamantane core from a bicyclic precursor. acs.orgacs.org Intramolecular reductive amination can occur when the imine nitrogen and the carbonyl group are part of the same molecule, leading to the formation of cyclic amines. organicchemistrytutor.com

Curtius Rearrangements and Intramolecular Cyclizations in Azaadamantane Construction

Stereoselective Synthesis of 2-Azaadamantan-5-ol and Chiral Analogues

Stereoselective synthesis aims to produce a desired stereoisomer preferentially over others. ethz.chslideshare.net For this compound and its chiral analogues, controlling the stereochemistry at the C5 position and potentially other centers is crucial. While general methods for stereoselective synthesis involve using chiral starting materials (chiral pool), resolution of enantiomers, chiral auxiliaries, or enantioselective catalysis, specific details on the stereoselective synthesis of this compound are less explicitly detailed in the provided search results. ethz.chslideshare.netwhiterose.ac.uk However, research on azaadamantanes as scaffolds in medicinal chemistry suggests the importance of stereochemistry for biological activity. nih.gov Some studies mention the synthesis of mono- and disubstituted 2-azaadamantanes with control of substituent stereochemistry. researchgate.net The synthesis of a hydroxy azaadamantane carbamate intermediate in the preparation of 2-azaadamantan-4-one derivatives was presumed to form as a specific epimer, indicating that some degree of stereocontrol can be achieved during cyclization steps. acs.org

Functionalization Strategies at the C5-Position and Other Bridgehead/Bridge Positions of Azaadamantanes

Functionalization of the azaadamantane core, particularly at positions like C5, allows for the synthesis of a variety of derivatives with tailored properties. The C5 position in this compound carries a hydroxyl group, which can be introduced or modified through various synthetic transformations. While direct functionalization at bridgehead or bridge positions of adamantanes can be challenging, strategies have been developed for azaadamantanes. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net

Research has explored C-H functionalization strategies, including at bridgehead positions. researchgate.netuni-muenchen.de For azaadamantanes, modifying the carbon skeleton, including the C5 position, can be achieved through reactions on suitable precursors or by direct functionalization of the pre-formed azaadamantane cage. For instance, the synthesis of C5-functionalized azaadamantane N-oxyls (AZADOs) has been reported, suggesting methods exist for introducing functional groups at this position. researchgate.net The presence of the nitrogen atom in the azaadamantane cage can influence the reactivity and regioselectivity of functionalization reactions compared to adamantane.

The synthesis of this compound itself implies a method for introducing the hydroxyl group at the C5 position. This could involve oxidation of a precursor, nucleophilic substitution, or other functional group interconversions at this specific site during or after the construction of the azaadamantane core. While the provided results discuss the synthesis of azaadamantanones (which have a carbonyl at bridge or bridgehead positions) and functionalized azaadamantane N-oxyls, specific details on the introduction of the hydroxyl group at the C5 position of 2-azaadamantane are not extensively elaborated. However, the synthesis of hydroxy azaadamantane intermediates highlights the possibility of introducing oxygen functionalities during the cage construction. acs.org

Development of Scalable and Sustainable Synthetic Routes to this compound Precursors

The development of scalable and sustainable synthetic routes to this compound precursors is crucial for its potential broader application, particularly in areas requiring larger quantities of the compound or its derivatives, such as in catalysis. Initial synthetic approaches to azaadamantane structures often involved multi-step sequences that could be challenging to scale due to hazardous intermediates or difficult purification procedures.

For instance, early methods for synthesizing 2-azaadamantane-N-oxyl (AZADO), a derivative of 2-azaadamantane, sometimes faced issues with reproducibility and the handling of intractable intermediates like diketones or required complicated reduction procedures. jst.go.jp The synthesis of 1-methyl-2-azaadamantane-N-oxyl (1-Me-AZADO) was developed through a sequence involving reductive amination and intramolecular halo-amination to address some of these challenges. jst.go.jp

Efforts have been directed towards developing more efficient and scalable routes. For example, a method for the safe and scalable aerobic alcohol oxidation utilizing 2-azaadamantan-2-ol (AZADOL), an azaadamantane-type hydroxylamine (B1172632) catalyst, with a NOₓ cocatalyst has been reported. acs.org This method demonstrated robustness on a 500 g scale oxidation, achieving high conversion and yield under mild conditions (near ambient temperature and pressure). acs.org The safety of this reaction was enhanced by controlling the temperature below the flash point of the solvent. acs.org

The synthesis of other azaadamantane derivatives, which could serve as precursors or related structures, has also seen developments focusing on improved scalability and practicality. For example, a practical and scalable synthesis of 1,3-adamantanediol, a related adamantane derivative, was achieved with high isolated yields and purity, demonstrating potential for industrial-scale production. acs.org This route utilized readily available starting materials and involved mild reaction conditions. acs.org

Developing scalable routes often involves optimizing key steps, such as cyclization reactions and avoiding hazardous reagents. Second-generation syntheses of azaadamantane derivatives have aimed to improve yield, scalability, and safety by featuring single-step cyclization reactions from carboxylic acid or sulfonic acid precursors and avoiding hazardous intermediates like hydrazoic acid.

Green Chemistry Principles in Azaadamantane Synthesis

The application of green chemistry principles in the synthesis of azaadamantanes, including precursors to this compound, is an active area of research aimed at reducing the environmental impact of these processes. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Several strategies aligned with green chemistry have been explored in azaadamantane synthesis. The use of environmentally friendly oxidants is one such approach. researchgate.net For instance, studies have investigated the use of azaadamantane-type nitroxyl (B88944) radicals, such as AZADO, as catalysts for alcohol oxidation with environmentally friendly oxidants, offering a more sustainable option compared to traditional methods. researchgate.netthieme-connect.de

The development of catalytic systems that utilize air or oxygen as the terminal oxidant is another significant step towards greener synthesis. acs.orguniovi.es The AZADOL/NOₓ catalytic system for aerobic alcohol oxidation exemplifies this, enabling reactions under mild conditions and utilizing a readily available and environmentally benign oxidant. acs.org

Minimizing waste generation is a core principle of green chemistry. Efficient synthetic routes with high atom economy, fewer steps, and easier purification contribute to this goal. researchgate.net The development of one-pot reactions and the use of reusable catalysts are also important aspects of green chemistry in this context. rsc.org While specific examples directly related to this compound synthesis were not extensively detailed in the search results regarding green chemistry, the principles applied to the synthesis of related azaadamantanes and their derivatives are highly relevant.

Chemical Reactivity and Transformation Pathways of 2 Azaadamantan 5 Ol and Its Derivatives

Oxidation Reactions Leading to 2-Azaadamantane (B3153908) N-Oxyl (AZADO)

2-Azaadamantane N-oxyl (AZADO) is a stable nitroxyl (B88944) radical that has garnered significant attention as a highly efficient and selective catalyst for the oxidation of both primary and secondary alcohols under mild conditions. acs.orgnih.gov Its development was motivated by the limitations of the well-known catalyst 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is primarily effective for the oxidation of primary alcohols and less so for sterically hindered secondary alcohols. acs.orgjst.go.jp The enhanced catalytic activity of AZADO is attributed to its less sterically hindered structure around the nitroxyl radical, a feature dictated by the rigid azaadamantane framework. jst.go.jporganic-chemistry.org

The oxidation of the precursor, 2-azaadamantan-5-ol, leads to the formation of the active AZADO catalyst. The hydroxylamine (B1172632) variant, 2-azaadamantan-2-ol (AZADOL), also serves as a precursor and exhibits high catalytic activity. chemrxiv.org The stability of the AZADO-type nitroxyl radical is protected by the Bredt rule, which prevents the destructive disproportionation to the corresponding nitrone and hydroxylamine. fujifilm-wako.com.cn

A variety of AZADO derivatives have been synthesized and studied to understand the structure-activity relationship. jst.go.jp For instance, the introduction of a fluorine atom at the 5-position (5-F-AZADO) was found to increase the oxidation potential and result in superior reactivity. rsc.org This highlights that electronic effects, in addition to steric factors, play a crucial role in the catalytic ability of AZADO derivatives. acs.orgnih.gov

Mechanism of Nitroxyl Radical Formation from Hydroxylamine Precursors

The formation of nitroxyl radicals, such as AZADO, from their corresponding hydroxylamine precursors is a key step in initiating their catalytic cycle for alcohol oxidation. chemrxiv.org In the context of AZADO-mediated oxidations, the hydroxylamine, 2-azaadamantan-2-ol (AZADOL), can be oxidized to the active nitroxyl radical, AZADO. chemrxiv.org This oxidation is a crucial step for the catalyst's function.

The general mechanism involves the removal of a hydrogen atom from the hydroxylamine. In many catalytic systems, this oxidation is facilitated by a co-oxidant. For instance, in aerobic oxidation systems, molecular oxygen, often in the presence of a NOx generator like sodium nitrite, can reoxidize the hydroxylamine formed during the alcohol oxidation step, thereby regenerating the nitroxyl radical. acs.orgnih.gov

Alcohol Oxidation: The nitroxyl radical (in its oxoammonium ion form) oxidizes an alcohol to a carbonyl compound, and in the process, is reduced to the corresponding hydroxylamine.

Catalyst Regeneration: The hydroxylamine is then re-oxidized back to the nitroxyl radical, allowing the catalytic cycle to continue. chemrxiv.org

This regeneration of the active catalyst from its hydroxylamine precursor is fundamental to the efficiency of nitroxyl radical-catalyzed oxidation reactions.

Generation and Reactivity of Oxoammonium Ion Intermediates

The active catalytic species in nitroxyl radical-mediated alcohol oxidations is the oxoammonium ion, which is generated from the one-electron oxidation of the nitroxyl radical. acs.orgnih.govchemrxiv.org For AZADO, the corresponding oxoammonium ion is the key intermediate that directly reacts with the alcohol substrate.

The generation of the oxoammonium ion can be achieved through various methods, including the use of co-oxidants like bleach (NaOCl) or hypervalent iodine reagents such as iodobenzene (B50100) diacetate (PIDA). jst.go.jpchemrxiv.org In aerobic oxidation systems, NOx species, which can be generated in situ from nitric acid or nitrites, facilitate the oxidation of the nitroxyl radical to the oxoammonium ion. acs.orgnih.govrsc.org

The reactivity of the oxoammonium ion with alcohols is dependent on the reaction conditions. chemrxiv.org

Under acidic conditions , the reaction is proposed to proceed via a hydride transfer mechanism. chemrxiv.org

Under basic conditions , the mechanism is thought to involve the formation of an alcohol-oxoammonium adduct, followed by an intramolecular fragmentation. chemrxiv.org

The oxoammonium ion's electrophilicity is a critical factor in its reactivity. The structure of the parent nitroxyl radical influences this property. For example, the increased oxidation potential of 5-F-AZADO leads to a more reactive oxoammonium ion, enhancing its catalytic performance. rsc.org Mechanistic studies have confirmed that the chlorine-containing oxoammonium species, generated in situ from alkoxyamine precatalysts in the presence of a chlorine source, are highly reactive and enantioselective in the oxidative kinetic resolution of secondary alcohols. nih.gov

Nucleophilic Substitution and Other Characteristic Reactions on the Azaadamantane Scaffold

The rigid, cage-like structure of the azaadamantane scaffold allows for a variety of chemical transformations, including nucleophilic substitution reactions. A nucleophilic substitution reaction involves an electron-rich species (a nucleophile) attacking a carbon atom with a partial positive charge, leading to the replacement of a leaving group. savemyexams.comgeeksforgeeks.org In haloalkanes, the polar carbon-halogen bond makes the carbon atom susceptible to nucleophilic attack. savemyexams.com

While the core azaadamantane structure is relatively stable, functional groups attached to the skeleton can undergo characteristic reactions. For instance, the nitrogen atom within the scaffold can participate in reactions. The synthesis of hydrazide derivatives has been achieved through an SN2 reaction at the amide nitrogen center, a process that involves nucleophilic substitution. nih.gov This type of reaction on the azaadamantane framework can be used to introduce new functional groups and create diverse derivatives.

The synthesis of various azaadamantanones, which are key intermediates, often involves intramolecular reactions on bicyclic precursors. For example, the synthesis of 2-azaadamantan-6-one and its derivatives from endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid involves Curtius rearrangements followed by spontaneous intramolecular nucleophilic attack of a carbamate (B1207046) nitrogen on a transient bromonium ion or epoxide intermediate to form the azaadamantane ring system. researchgate.netresearchgate.net

Derivatization Strategies for Advanced Functionalization of the 2-Azaadamantane Skeleton

The functionalization of the 2-azaadamantane skeleton is crucial for tuning its properties and developing new applications. Various strategies have been employed to introduce a wide range of functional groups onto this rigid scaffold. sioc-journal.cnresearchgate.net

One common approach is to start with a functionalized bicyclic precursor and then construct the azaadamantane framework through cyclization reactions. For example, the synthesis of 2-azaadamantan-4-one and 2-azaadamantan-6-one derivatives has been achieved from functionalized endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acids. researchgate.netresearchgate.net These ketones can then serve as handles for further derivatization.

Another strategy involves the direct functionalization of the pre-formed azaadamantane skeleton. The synthesis of 4,8,9,10-tetrafunctionalized 2-azaadamantanes has been reported, starting from bicyclo[3.3.1]nonane-2,6-dione. sioc-journal.cn This multi-step synthesis involves ketalization, bromination, elimination, and oxidation to create a bisepoxidized intermediate, which is then ammonolyzed and cyclized to form the multifunctionalized azaadamantane. sioc-journal.cn

The nitrogen atom of the 2-azaadamantane scaffold can also be a site for derivatization. For example, the N-benzyl group in 2,4,6,8-tetraazanoradamantane can be converted to other functionalities like acetyl and nitro groups. researchgate.net Derivatization reagents, such as those based on azobenzene (B91143) with N-hydroxysuccinimidyl moieties, have been developed for the analysis of amino acids and could potentially be adapted for the derivatization of amino-functionalized azaadamantanes. nih.gov

These derivatization strategies provide access to a wide array of 2-azaadamantane derivatives with tailored properties for various applications, including as catalysts and as scaffolds for high-energy-density materials. sioc-journal.cn

Reaction Mechanisms and Kinetic Studies of Azaadamantane-Mediated Processes

Understanding the reaction mechanisms and kinetics of azaadamantane-mediated processes is essential for optimizing their performance and designing new, more efficient catalysts. nih.govresearchgate.net Kinetic studies on the aerobic oxidation of l-menthol (B7771125) catalyzed by various AZADO derivatives have provided valuable insights into the structure-activity relationship. nih.govnih.govresearchgate.net

These studies have shown that the reaction rate constants have a moderate relationship with spectroscopic parameters such as the hyperfine coupling constant of the nitrogen atom (AN) in electron spin resonance (ESR) spectra and the N-O stretching vibration frequency (νNO) in infrared (IR) spectra. nih.govnih.govresearchgate.net Density functional theory (DFT) calculations have further revealed a strong correlation between these spectroscopic parameters and the planarity of the C-(N-O)-C angle (φ) at the nitrogen atom. nih.govnih.govresearchgate.net

A key finding from these kinetic studies is that the bond order of the N-O bond, which is influenced by the structural and electronic properties of the nitroxyl radical, correlates with the radical's activity. nih.gov This allows for the prediction of catalytic activity through DFT calculations, which can accelerate the development of new AZADO derivatives. nih.govresearchgate.net

Kinetic isotope effect experiments have been used to investigate the mechanism of alcohol oxidation. chemrxiv.org These studies, combined with quantitative structure-reactivity relationship (QSRR) analyses, help to identify the rate-determining step of the reaction. For example, in the oxidation of a diverse set of alcohols, the percent buried volume (%Vbur) around the α-carbon of the alcohol showed a strong correlation with the initial reaction rate, indicating that steric factors play a significant role. chemrxiv.org

Mechanistic studies have also clarified the role of different species in the catalytic cycle. For instance, in the oxidative kinetic resolution of secondary alcohols, chlorine-containing oxoammonium species were identified as the active catalysts. nih.gov The plausible reaction mechanism for the CuCl/TMEDA/nor-AZADO-catalyzed oxidative acylation of amides with alcohols has also been proposed based on experimental evidence. rsc.org

Interactive Data Table: Kinetic and Spectroscopic Data for AZADO Derivatives

The following table presents kinetic and spectroscopic data for various AZADO derivatives from a study on the aerobic oxidation of l-menthol. researchgate.net

| Catalyst | k (×10⁻³ /min) | AN (mT) | νNO (cm⁻¹) | φ (degree) | Bond Order of NO |

| AZADO (1) | 5.19 | 1.86475 | 1341.6 | 21.291 | 1.4632 |

| ABNO (3) | 5.67 | 1.86087 | 1289.7 | 21.516 | 1.4633 |

| 5-F (6) | 3.34 | 1.79571 | 1353.9 | 20.840 | 1.4608 |

| 5-OH (8) | 4.88 | 1.85966 | 1341.6 | 21.411 | 1.4630 |

| N-Ts (9) | 1.79 | 1.84548 | 1356.7 | 21.522 | 1.4636 |

| TEMPO (10) | 0.0556 | 1.59471 | 1339.3 | 16.500 | 1.4676 |

| Data sourced from a comprehensive kinetic study on AZADO derivatives. researchgate.net |

Catalytic Applications of 2 Azaadamantane N Oxyl Azado and Analogues

Overview of Nitroxyl (B88944) Radical Catalysis in Contemporary Organic Synthesis

Nitroxyl radicals are stable, long-lived radical species characterized by a general structure of R¹R²N–O•. acs.orgnih.govresearchgate.net Their stability arises from the distribution of the spin over the nitrogen and oxygen atoms, while bulky substituents on the nitrogen atom prevent dimerization, ensuring kinetic stability. acs.orgnih.govresearchgate.net This stability allows for some nitroxides to be stored at room temperature in the presence of air. acs.orgnih.govresearchgate.net

A key feature of nitroxyl radicals is their ability to exist in three different oxidation states: the nitroxyl radical itself, the oxidized oxoammonium salt (R¹R²N=O⁺), and the reduced anion (R¹R²N–O⁻). acs.orgnih.govresearchgate.net This versatility allows them to function as catalysts in a variety of oxidation reactions, where the nitroxide or its corresponding oxoammonium salt acts as the active species. acs.orgnih.govresearchgate.net

In the context of alcohol oxidation, the catalytic cycle typically involves the oxidation of the nitroxyl radical to the corresponding oxoammonium salt, which then oxidizes the alcohol to a carbonyl compound while being reduced back to a hydroxylamine (B1172632). The hydroxylamine is then re-oxidized to the nitroxyl radical to complete the catalytic cycle. This process can be facilitated by a co-oxidant.

The application of nitroxyl radicals as catalysts for alcohol oxidation has gained significant attention as a more environmentally friendly alternative to some traditional metal-based oxidants. researchgate.netacs.org The use of stable nitroxyl radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) has been extensively studied for the selective oxidation of primary alcohols to aldehydes. jst.go.jpnih.govfujifilm-wako.com.cn However, the development of less sterically hindered nitroxyl radicals, such as AZADO, has expanded the scope of these reactions to include more challenging substrates like secondary and sterically hindered alcohols. acs.orgjst.go.jpnih.govfujifilm-wako.com.cn

Comparative Analysis of AZADO-Type Catalysts with Established Systems (e.g., TEMPO)

The development of 2-azaadamantane (B3153908) N-oxyl (AZADO) and its analogues marked a significant advancement in nitroxyl radical catalysis, offering distinct advantages over the more established 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) system. The primary difference lies in the steric environment around the nitroxyl group. acs.orgfujifilm-wako.com.cn

Enhanced Reactivity and Broader Substrate Scope:

AZADO, being a less sterically hindered nitroxyl radical, exhibits superior catalytic activity compared to TEMPO, particularly in the oxidation of sterically encumbered secondary alcohols. acs.orgjst.go.jpnih.govfujifilm-wako.com.cnorganic-chemistry.org For instance, in the laccase-nitroxyl catalyzed oxidation of the bulky substrate menthol, AZADO provided an 84% yield in 12 hours, whereas TEMPO only yielded 5% after 36 hours. rsc.org This enhanced reactivity is attributed to the reduced steric hindrance of the azaadamantane framework, which allows for easier access of the substrate to the active oxoammonium species. acs.orgfujifilm-wako.com.cn

Comparative studies have shown that AZADO and its derivative, 1-Me-AZADO, can be over 20 times more catalytically active than TEMPO under standard oxidation conditions. jst.go.jp This heightened activity allows for lower catalyst loadings and often faster reaction times. jst.go.jprsc.org

Structural and Electronic Differences:

The catalytic activity is not solely governed by steric effects; electronic factors also play a crucial role. acs.org The planarity of the C–(NO)–C angle, which is an indicator of the sp hybridization on the nitrogen atom, differs between AZADO and TEMPO. nih.gov The smaller angle in TEMPO is due to steric repulsion from the four methyl groups. nih.gov Furthermore, the hyperfine coupling constant of the nitrogen atom (A_N) and the NO stretching vibration frequency (ν_NO) are different for AZADO and TEMPO, indicating distinct electronic properties of the nitroxyl radical moiety. acs.org

| Catalyst System | Key Advantages | Limitations | Notable Applications |

|---|---|---|---|

| AZADO and Analogues | - High catalytic activity, allowing for low catalyst loading. jst.go.jprsc.org | - More complex synthesis compared to TEMPO. researchgate.net | - Oxidation of bulky alcohols. rsc.org |

| TEMPO | - Readily available and relatively inexpensive. fujifilm-wako.com.cn | - Low reactivity towards sterically hindered secondary alcohols. jst.go.jpnih.govfujifilm-wako.com.cnrsc.org | - Selective oxidation of primary alcohols to aldehydes. jst.go.jpnih.govfujifilm-wako.com.cn |

Substrate Scope and Chemoselectivity in Oxidation Reactions

AZADO-type catalysts have demonstrated a broad substrate scope and high chemoselectivity in various oxidation reactions.

Selective Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds

One of the most significant applications of AZADO and its analogues is the efficient and selective oxidation of both primary and secondary alcohols to their corresponding aldehydes and ketones. jst.go.jpnih.govfujifilm-wako.com.cn Unlike TEMPO, which is primarily effective for primary alcohols, AZADO-based systems can readily oxidize a wide range of secondary alcohols, including those with significant steric hindrance. jst.go.jpnih.govfujifilm-wako.com.cnorganic-chemistry.org For example, 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose can be efficiently oxidized on a large scale to produce Shi's catalyst in high yield. jst.go.jp

The chemoselectivity of AZADO catalysts allows for the oxidation of alcohols in the presence of other sensitive functional groups. acs.orgnii.ac.jp For instance, the AZADO/copper catalytic system can selectively oxidize alcohols containing oxidation-labile sulfur functionalities, such as dithianes and sulfides, without affecting the sulfur-containing groups. acs.org This system is also tolerant of functional groups like silyl (B83357) ethers, tertiary amines, nitriles, and esters. acs.org

Furthermore, specific AZADO analogues have been designed to achieve even higher levels of chemoselectivity. For instance, 1,5-dimethyl-9-azanoradamantane N-oxyl (DMN-AZADO) exhibits a preference for the oxidation of primary alcohols, including sterically hindered neopentyl alcohols, over secondary alcohols. nii.ac.jp

Heterogeneous Catalysis and Immobilization of Azaadamantane Nitroxyl Radicals

To enhance the practical utility of azaadamantane-type nitroxyl radicals, particularly in terms of catalyst recovery and reuse, efforts have been made to immobilize these catalysts on solid supports. This approach leads to heterogeneous catalytic systems that offer advantages such as easy separation from the reaction mixture and the potential for continuous flow processes.

One successful strategy involves the immobilization of 1-methyl-2-azaadamantane (B13465597) N-oxyl (1-Me-AZADO) on magnetic polystyrene nanospheres (MPNs). researchgate.net This heterogeneous catalyst, 1-Me-AZADO/MPNs, has been shown to be highly effective for the selective oxidation of a variety of alcohols to their corresponding carbonyl compounds under Anelli conditions. researchgate.net The reactions proceed with high yields (73–99%) and excellent selectivity (>99%). researchgate.net

Applications in Advanced Organic Synthesis and Process Development

The high catalytic activity and broad substrate scope of AZADO and its analogues have made them valuable tools in advanced organic synthesis and process development. researchgate.netnih.gov Their ability to efficiently catalyze the oxidation of a wide variety of alcohols, including those that are sterically hindered, has been leveraged in the total synthesis of complex natural products. jst.go.jpnih.gov For example, AZADO has been employed as a catalyst in the total synthesis of Yaku'amide A, a potential cytotoxin.

The development of practical and scalable preparation methods for AZADO and 1-Me-AZADO has been a crucial step towards their commercialization and broader application in both academic and industrial settings. researchgate.net These methods focus on the efficient construction of the 2-azaadamantane skeleton, making these highly active catalysts more accessible. researchgate.net

Furthermore, the chemoselectivity of AZADO-catalyzed oxidations has been exploited in the synthesis of polyfunctional molecules. nii.ac.jp The AZADO/copper catalytic system, for instance, enables the chemoselective aerobic oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds. researchgate.netnih.gov This provides a flexible and efficient route for the synthesis of various nitrogen-containing compounds. researchgate.net

In process development, the use of AZADO derivatives offers a green and sustainable alternative for alcohol oxidation. researchgate.net The high efficiency of these catalysts allows for lower catalyst loadings and the use of environmentally benign oxidants. researchgate.net The development of heterogeneous AZADO-based catalysts further enhances their potential for industrial applications by simplifying product purification and enabling catalyst recycling. researchgate.net

Table of Compounds

| Compound Name | Synonyms/Analogues |

|---|---|

| 2-Azaadamantan-5-ol | - |

| 2-Azaadamantane N-Oxyl | AZADO |

| 1-Methyl-2-azaadamantane N-oxyl | 1-Me-AZADO |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO |

| 1,5-Dimethyl-9-azanoradamantane N-oxyl | DMN-AZADO |

| 5-Fluoro-2-azaadamantane N-oxyl | 5-F-AZADO |

| 9-Azabicyclo[3.3.1]nonane N-oxyl | ABNO |

| 9-Azanoradamantane N-oxyl | Nor-AZADO |

| 1,3-Dimethyl-2-azaadamantane N-oxyl | 1,3-diMe-AZADO |

Catalysis in Complex Molecule Synthesis (e.g., Pharmaceutical Intermediates)

The high reactivity and selectivity of azaadamantane-based catalysts make them exceptionally well-suited for the intricate transformations required in the total synthesis of natural products and the preparation of pharmaceutical intermediates. fujifilm-wako.com.cnjst.go.jp Their ability to operate under mild conditions preserves sensitive functional groups and maintains stereochemical integrity, which is often a challenge with other oxidation methods. orgsyn.org

A notable application is in the total synthesis of (-)-Kaitocephalin, a potent glutamate (B1630785) receptor antagonist. researchgate.netkaist.ac.krnih.gov In a late-stage step of the synthesis, an AZADO-catalyzed oxidation was employed to convert a complex triol intermediate into the corresponding aldehyde. kaist.ac.kr This transformation proceeded efficiently without disturbing the multiple stereocenters within the molecule, including a sensitive quaternary carbon, demonstrating the catalyst's selectivity. researchgate.netkaist.ac.kr

Similarly, derivatives of AZADO have been instrumental in the synthesis of other complex natural products. For instance, 1-Me-AZADO, a methylated analogue, was used for the chemoselective oxidation of a primary neopentyl alcohol during the synthesis of the revised structure of vannusal B. nii.ac.jp This reaction highlights the catalyst's ability to selectively oxidize a primary alcohol in the presence of other sensitive functionalities. nii.ac.jp In the final stages of the total synthesis of the marine polycyclic ether, gymnocin-A, a DMN-AZADO-catalyzed chemoselective oxidation was a key step. nii.ac.jp

The superior performance of AZADO and its analogues compared to TEMPO is particularly evident in the oxidation of sterically hindered secondary alcohols, a common feature in many complex pharmaceutical precursors. jst.go.jporganic-chemistry.orgorganic-chemistry.org This enhanced reactivity is attributed to the reduced steric hindrance around the nitroxyl radical in the azaadamantane framework. nih.govorganic-chemistry.org

Table 1: Application of AZADO Catalysis in the Total Synthesis of (-)-Kaitocephalin This interactive table details a specific step in the synthesis of (-)-Kaitocephalin where AZADO was utilized.

| Step | Reactant | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | Complex Polyol Intermediate | AZADO, PhI(OAc)2, pH 6.8 buffer | Key Aldehyde Precursor | 82% (over 2 steps) | researchgate.net |

Large-Scale Preparations Utilizing Azaadamantane-Based Catalysis (e.g., Shi's Catalyst)

The high catalytic turnover and efficiency of azaadamantane N-oxyls make them suitable for industrial and large-scale applications. fujifilm-wako.com.cnjst.go.jp While AZADO itself is a powerful catalyst, the principles of using sterically accessible organocatalysts extend to other systems, such as the fructose-derived ketone catalyst used in Shi asymmetric epoxidation. atlanchimpharma.com This method is renowned for producing enantiomerically enriched epoxides, which are vital building blocks for numerous pharmaceuticals. mdpi.com

The preparation of the Shi catalyst itself can be performed on a large scale. The synthesis begins with D-fructose, which is converted in a multi-step process into the active ketone catalyst. atlanchimpharma.com One of the key steps in some preparations is an oxidation, where methods like TEMPO/NaClO systems can be employed to reduce heavy metal waste compared to traditional chromium-based oxidants. This aligns with the principles of green chemistry, an important consideration in industrial processes.

The Shi epoxidation has been successfully applied to the large-scale synthesis of pharmaceutical intermediates. For example, Boehringer Ingelheim Pharmaceuticals described a large-scale synthesis of a building block for a KRAS G12C inhibitor, where the critical quaternary stereocenter was installed using a Shi epoxidation. atlanchimpharma.com This demonstrates the robustness and reliability of such organocatalytic methods in an industrial setting. The scalability of these processes is crucial for the cost-effective production of medicines. mdpi.com

Table 2: Comparison of Oxidation Methods for Shi's Catalyst Precursor This interactive table compares different oxidation methods used in the synthesis of the diketone intermediate for Shi's catalyst, highlighting the trend towards greener chemistry.

| Method | Oxidant | Temperature (°C) | Diketone Purity (%) | Environmental Impact | Reference |

|---|---|---|---|---|---|

| Jones Reagent | CrO₃/H₂SO₄ | 0–5 | 88–92 | High (Cr waste) | |

| TEMPO/NaClO | NaClO, NaBr | 25 | 94–96 | Moderate | |

| Pt/C + O₂ | Molecular oxygen | 50 | 90–93 | Low |

The development of both azaadamantane-based catalysts and other efficient organocatalysts like the Shi catalyst underscores a significant trend in modern organic synthesis towards metal-free, highly selective, and scalable reactions for the production of complex, high-value molecules. nih.govacs.org

Applications of Azaadamantane Scaffolds in Materials Science and Supramolecular Chemistry

Azaadamantanes as Building Blocks for Novel Materials and Composites

Azaadamantane derivatives serve as valuable building blocks in the creation of novel materials and composites due to their rigid structure and potential for diverse chemical modifications. The adamantane (B196018) scaffold, and by extension, azaadamantanes, have found application in the design of functional materials uni.lunih.gov. Their stability in air and versatile reactivity make them attractive components nih.gov. The "building-block" approach, commonly used in materials science and structural mechanics, involves starting with small, well-characterized units and progressing to larger, more complex structures, a strategy applicable to the use of azaadamantanes in material design nih.gov. This approach allows for the rational design and prediction of material behavior nih.gov. While the direct use of 2-Azaadamantan-5-ol as a building block in composites is not specifically detailed in the provided search results, the azaadamantane framework's adaptability suggests its potential in developing advanced composite materials, similar to how other organic molecules are used in composite resins where individual building blocks are joined to create polymers.

Supramolecular Assembly and Host-Guest Chemistry Involving Azaadamantane Derivatives

Azaadamantane derivatives are significant in supramolecular chemistry, particularly in the formation of supramolecular assemblies and host-guest complexes. The adamantane cage is well-known for its efficacy in supramolecular recognition processes. Azaadamantanes, being easily functionalized through addition reactions at heteroatoms, are advantageous in this regard. Host-guest chemistry involves the non-covalent binding of a guest molecule within the cavity of a host molecule. Adamantane derivatives are frequently used as guest molecules due to their suitable size and shape, notably with cyclodextrin (B1172386) (CD) and cucurbit[n]uril (CB[n]) hosts. These interactions can lead to the formation of stable inclusion complexes with potential applications in drug delivery, sensing, and bioanalytics. For instance, adamantane/CD host-guest systems have been explored for creating supramolecular hydrogels. The high affinity between adamantane motifs and the β-CD cavity has been utilized in the design of supramolecular structures. Studies have investigated the host-guest complexation between β-cyclodextrin and bio-conjugatable adamantane derivatives, highlighting the importance of understanding these interactions for developing efficient systems.

Design and Synthesis of Porous Materials and Polycyclic Cage Structures

The rigid, cage-like structure of azaadamantanes makes them suitable for the design and synthesis of porous materials and complex polycyclic cage structures. Adamantane derivatives have been explored in the design of metal-organic coordination polymers and porous materials uni.lu. The use of azaadamantanes can be advantageous in the synthesis of such structures, as they can be prepared via self-assembly reactions from simpler precursors. Research has focused on the construction of novel rigid symmetric cage-like organic structures, such as 2,4,6,8-tetrazaadamantane. The synthesis of polycyclic cage molecules is an active area of research, with various synthetic methodologies being developed. Azaadamantane scaffolds contribute to the creation of well-defined porous architectures and complex cage compounds with potential applications in various fields uni.lu.

Azaadamantane-Based Architectures for High Energy Density Compounds

Azaadamantane frameworks have been utilized in the design and synthesis of high energy density compounds (HEDCs). The incorporation of nitrogen atoms and nitro groups into cage structures like azaadamantane can lead to materials with high energy content. Polynitroazaadamantanes represent a family of energetic compounds with potential applications in this area. Research has focused on the synthesis and characterization of such compounds, with studies indicating high thermal stability and density for specific polynitroazaadamantane derivatives. The design strategy often involves incorporating N atoms, N-oxides, and nitro groups into the azaadamantane cage. Strained ring and cage compounds, including azaadamantanes, are considered promising for developing powerful explosives due to their high heat of formation and density.

Future Research Directions and Emerging Opportunities in 2 Azaadamantan 5 Ol Chemistry

Exploration of Novel Asymmetric Synthesis Routes for Chiral Azaadamantanes

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, and the synthesis of enantiopure azaadamantanes is a burgeoning field of interest. The chirality of these molecules can profoundly influence their interaction with biological systems and their efficacy as asymmetric catalysts. Future research will likely focus on creating new, efficient pathways to access these chiral structures.

Several strategies have been reported for the asymmetric synthesis of chiral amines and related compounds, which could be adapted for azaadamantane synthesis. beilstein-journals.org One promising approach involves the use of chiral auxiliaries, such as (R)-tert-butanesulfinamide, which has been successfully used in the synthesis of other chiral amines. beilstein-journals.org This method allows for the stereoselective formation of the chiral center. beilstein-journals.org Another avenue involves the development of novel catalytic asymmetric reactions. For instance, chiral isothiourea (ITU) has been shown to catalyze the asymmetric N-acylation of N-aminoindoles, producing N-N axially chiral derivatives with high enantioselectivity. rsc.org Exploring similar catalytic systems for the desymmetrization of prochiral azaadamantane precursors could provide direct access to enantiomerically enriched products.

Moreover, strategies combining chiral auxiliaries with substrate-directable reactions present a novel approach. rsc.org This could involve a sequence of reactions where a chiral auxiliary guides the stereochemical outcome of a key bond-forming step, followed by the removal of the auxiliary to yield the enantiopure azaadamantane. rsc.org The synthesis of mono- and disubstituted 2-azaadamantanes with controlled stereochemistry has been demonstrated, laying the groundwork for more complex asymmetric syntheses. researchgate.net Future work will aim to expand the toolkit of asymmetric transformations applicable to the rigid azaadamantane framework, enabling the synthesis of a diverse library of chiral derivatives for various applications.

Rational Design of Next-Generation Azaadamantane Catalysts for Diverse Reactions

Derivatives of 2-azaadamantane (B3153908), particularly 2-azaadamantane N-oxyl (AZADO), have emerged as highly efficient organocatalysts for alcohol oxidation. organic-chemistry.orgjst.go.jp They often exhibit superior catalytic activity compared to traditional catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), especially for the oxidation of sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org The future of azaadamantane catalysis lies in the rational design of new catalysts with tailored properties for a wider range of chemical transformations.

The rational design process is heavily reliant on a deep understanding of structure-activity relationships. researchgate.net Computational methods, such as Density Functional Theory (DFT), are proving to be invaluable tools in this regard. researchgate.netacs.org DFT calculations can be used to predict the redox potentials and catalytic activity of AZADO derivatives, moving beyond a trial-and-error approach to catalyst development. acs.org A comprehensive kinetic study comparing AZADO derivatives with TEMPO has already provided significant insights into the structural and electronic parameters that govern their catalytic efficiency. acs.org

Future research will focus on:

Fine-tuning electronic properties: Introducing electron-withdrawing or -donating groups at specific positions on the azaadamantane scaffold can modulate the catalyst's redox potential and reactivity. For example, 5-Fluoro-AZADO has been shown to be a highly effective catalyst for aerobic alcohol oxidation. researchgate.net

Expanding reaction scope: While extensively used for alcohol oxidation, azaadamantane-based catalysts could be designed for other transformations, such as C-H functionalization or oxidative coupling reactions.

Improving catalyst stability and recyclability: Developing robust catalysts that can be easily recovered and reused is a key aspect of sustainable chemistry. Immobilizing azaadamantane catalysts on solid supports or polymers is a promising strategy. acs.org

The systematic engineering of these catalytic systems is essential for creating efficient and sustainable chemical processes. acs.org

Integration of Azaadamantane Scaffolds into Advanced Functional Materials

The unique properties of the adamantane (B196018) cage—rigidity, thermal stability, and a well-defined three-dimensional structure—make it an attractive building block for advanced materials. researchgate.net Azaadamantanes, which incorporate nitrogen atoms into this scaffold, inherit these desirable traits while also offering sites for further functionalization and introducing properties like increased polarity and water solubility. nih.govsemanticscholar.org The integration of azaadamantane scaffolds, including those derived from 2-azaadamantan-5-ol, into functional materials is an emerging area with significant potential.

Azaadamantane derivatives are being explored for applications in:

High-energy materials: The rigid scaffold can be used as a platform for introducing multiple energetic groups (e.g., nitro groups). A "two-shell arrangement strategy" has been successfully used to introduce seven nitro groups onto a 2-azaadamantane scaffold, creating a compound with high density and excellent detonation properties. rsc.org

Polymers and porous materials: The defined structure of azaadamantanes makes them ideal for constructing metal-organic frameworks (MOFs) and other porous materials with potential applications in gas storage and separation. researchgate.net

Biomaterials: Scaffolds are crucial in tissue engineering, providing a supportive environment for cell growth. mdpi.com The biocompatibility and functionalizability of azaadamantanes could be leveraged to create novel scaffolds for regenerative medicine. Their unique structure could mimic aspects of the extracellular matrix (ECM). mdpi.com

The ability to modify the azaadamantane core, for instance by converting a keto group to a hydroxyl group, allows for the tuning of the material's properties. nih.gov Future research will likely involve the synthesis of novel azaadamantane-containing monomers for polymerization and the systematic exploration of their use in creating materials with tailored optical, electronic, and mechanical properties.

Development of High-Throughput Screening and Computational Methods for Azaadamantane Discovery

The discovery and optimization of new molecules with desired properties, whether for catalysis or materials science, can be a time-consuming and expensive process. nih.gov High-throughput screening (HTS) and computational methods offer a powerful combination to accelerate this discovery pipeline for azaadamantane derivatives. wikipedia.org

High-Throughput Screening (HTS) allows for the rapid, automated testing of large libraries of compounds against a specific target. bmglabtech.com In the context of azaadamantanes, HTS could be used to:

Screen libraries of functionalized azaadamantanes for catalytic activity in various reactions. sigmaaldrich.com

Identify azaadamantane-based materials with specific properties, such as high thermal stability or specific binding affinities.

Discover new biologically active azaadamantanes by screening them against biological targets like enzymes or receptors. nih.gov

Predict catalytic activity: As mentioned previously, DFT calculations can correlate the structural and electronic features of azaadamantane catalysts with their performance. acs.org

Model interactions: Molecular docking can simulate how azaadamantane derivatives bind to a protein's active site or how they assemble into larger material structures. beilstein-journals.org

Design novel compounds: De novo design algorithms can generate new azaadamantane structures with optimized properties before they are synthesized in the lab. universiteitleiden.nl

The synergy between HTS and computational modeling creates a powerful feedback loop. Computational methods can prioritize which azaadamantane derivatives to synthesize and screen, while HTS results provide crucial experimental data to refine and validate the computational models. beilstein-journals.org Future efforts will focus on building more accurate predictive models and integrating these in silico tools more seamlessly into the experimental workflow for azaadamantane discovery.

Environmental and Sustainability Aspects of Azaadamantane Chemistry

As chemical research advances, there is a growing emphasis on developing processes that are environmentally benign and sustainable. ijnc.ir The principles of green chemistry—minimizing waste, reducing energy consumption, and using less hazardous substances—are becoming integral to the synthesis and application of compounds like azaadamantanes. ijnc.irnih.gov

Key areas of focus for improving the environmental profile of azaadamantane chemistry include:

Greener Synthetic Routes: Future research will aim to develop syntheses that start from renewable feedstocks and utilize catalytic methods to reduce stoichiometric waste. ijnc.ir This includes designing scalable and reproducible preparation methods for catalysts like AZADO that are efficient and minimize environmental impact. researchgate.net

Sustainable Catalysis: Azaadamantane-based organocatalysts, such as AZADO, are considered attractive from a sustainability perspective because they are metal-free, which avoids issues of toxicity and resource depletion associated with some heavy metal catalysts. acs.org Research into using environmentally friendly oxidants like molecular oxygen further enhances the green credentials of these catalytic systems. researchgate.net

Biodegradability and Environmental Fate: Understanding the lifecycle of azaadamantanes is crucial. While their rigid cage-like structure contributes to their stability, it is important to study their persistence and potential degradation pathways in the environment. The environmental impact of amines and their degradation products is an active area of research, with considerations for factors like biodegradability and ecotoxicity. solubilityofthings.com

Atom Economy: Designing reactions that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. Future synthetic strategies for functionalized azaadamantanes will strive for higher atom economy.

By integrating sustainability considerations at the design stage, the field of azaadamantane chemistry can continue to innovate while minimizing its environmental footprint. rsc.org The development of greener synthetic methods and the use of these compounds in sustainable technologies will be a key driver of future research. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Azaadamantan-5-ol, and how should conflicting spectral data be resolved?

- Methodological Answer : Prioritize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, particularly using lanthanide shift reagents to resolve stereochemical ambiguities in disubstituted adamantane derivatives . For infrared (IR) spectroscopy, focus on hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches. If discrepancies arise between experimental and theoretical spectra, cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline). Document all solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts .

Q. How can researchers design a safe experimental protocol for handling this compound?

- Methodological Answer : Use NIOSH-approved P95 respirators for airborne particles and OV/AG/P99 filters for vapor protection . Implement fume hoods with ≥100 ft/min face velocity and secondary containment for waste. Follow OSHA-compliant protocols for skin/eye exposure: rinse with water for 15 minutes and consult a physician . Store the compound in sealed containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

Q. What solvent systems are optimal for solubility studies of this compound, and how should experimental data be recorded?

- Methodological Answer : Test solubility in DMSO and methanol (reported solubility: >10 mg/mL ). Use a standardized gravimetric method: saturate solvent, filter, and quantify residual solid. Record temperature (±0.1°C), pH, and ionic strength. For low solubility, employ co-solvents (e.g., water:ethanol mixtures) and document phase diagrams. Cross-reference with predicted logP values (e.g., 1.602 refractive index ) to validate experimental results .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the reaction kinetics of this compound under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model protonation states at the hydroxyl and amine groups. Compare activation energies for acid-catalyzed vs. base-mediated pathways. Validate with experimental kinetic data (e.g., HPLC monitoring of degradation products). Address discrepancies by adjusting solvation models (e.g., SMD for aqueous systems) .

Q. What experimental design principles apply to studying the stability of this compound in biological matrices?

- Methodological Answer : Conduct forced degradation studies under ICH Q1A guidelines: expose the compound to heat (60°C), light (1.2 million lux-hours), and hydrolytic conditions (0.1M HCl/NaOH). Use LC-MS/MS to quantify degradation products and identify critical stability-limiting factors (e.g., oxidation at the adamantane core). Correlate with pKa predictions (14.69 ± 0.20 ) to explain pH-dependent instability .

Q. How can researchers reconcile conflicting cytotoxicity data for this compound across different cell lines?

- Methodological Answer : Perform comparative dose-response assays (0.1–100 µM) with standardized positive controls (e.g., cisplatin). Normalize data to cell viability markers (MTT assay) and apoptosis markers (caspase-3 activation). Analyze inconsistencies using multivariate regression to account for variables like cell doubling time and metabolic activity. Validate mechanisms via siRNA knockdown of putative targets (e.g., immune agonists ) .

Data Reporting & Reproducibility

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound derivatives?

- Methodological Answer : Report detailed reaction conditions: catalyst loading (mol%), temperature (±2°C), and purification methods (e.g., column chromatography with Rf values). Use IUPAC nomenclature for derivatives and provide spectral validation (e.g., ¹H NMR δ 1.2–2.8 ppm for adamantane protons ). Archive raw data in FAIR-compliant repositories and include step-by-step video protocols for critical steps .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply cluster analysis to group compounds by physicochemical properties (e.g., logD, polar surface area). Use partial least squares (PLS) regression to identify outliers. Re-test disputed compounds with orthogonal assays (e.g., SPR vs. ITC for binding affinity). Disclose all data preprocessing steps (normalization, outlier removal) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.